1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-5-13-16(14,15)7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTUMRWNPVIQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide typically involves the reaction of 3,4-dichloroaniline with propylmethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
1.1. Direct S-N Coupling
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Mechanism : Reaction of aromatic amines with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
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Conditions : Room temperature, inert solvents like dichloromethane or DMF .
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Advantages : High yields, straightforward purification.
1.2. Alternative Routes
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One-pot three-component reactions : Combining nitroarenes, arylboronic acids, and potassium pyrosulfite under mild conditions .
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Microwave-assisted synthesis : Accelerates reactions using sulfonic acids or their sodium salts .
| Method | Reagents/Conditions | Advantages |
|---|---|---|
| Direct S-N Coupling | Methanesulfonyl chloride, amine, base | High efficiency, simplicity |
| Microwave-assisted | Sulfonic acid/salt, microwave irradiation | Rapid reaction, scalability |
| Three-component | Nitroarenes, arylboronic acids, pyrosulfite | Broad functional group tolerance |
2.1. Alkylation and Arylation
The sulfonamide group (-SO₂NH-) undergoes N-alkylation or N-arylation to modify its substituents:
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Mechanism : Nucleophilic substitution at the nitrogen atom using alkylation agents (e.g., methyl iodide, benzyl bromide).
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Conditions : Transition-metal catalysts like Pd or Ru, bases (e.g., K₃PO₄), and polar aprotic solvents .
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Example : Pd-catalyzed cross-coupling with aryl halides to form biaryl sulfonamides .
2.2. Hydrolysis and Derivatization
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Acidic hydrolysis : Converts sulfonamides to sulfonic acids under strong acidic conditions.
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Base-mediated cleavage : Generates amine derivatives via nucleophilic displacement.
2.3. Oxidative and Reductive Transformations
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Reduction : Sulfonamide groups may reduce to sulfide (-SO₂NH₂ → -S-NH₂) under hydrogenation or using reagents like LiAlH₄.
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Oxidation : Sulfonamide stabilization under oxidizing conditions (e.g., peracetic acid).
3.1. Medicinal Chemistry
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Enzyme inhibition : Acts as a potential inhibitor of bacterial dihydropteroate synthase (DHPS), interfering with folate biosynthesis.
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Pharmacological activity : Targets glutamate receptors and other neuronal pathways, explored in CNS disorders.
3.2. Agrochemical and Industrial Uses
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Antimicrobial agents : Structural analogs exhibit antibacterial properties via PABA mimicry.
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Functional materials : Modified sulfonamides are used in polymer synthesis and catalytic systems .
Research Findings
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Mechanistic studies highlight the role of direct N-S coupling in sulfonamide formation, enabling rapid synthesis of functionalized derivatives .
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Tolerance to functional groups is a key advantage in multi-component reactions, as demonstrated in FeCl₂-catalyzed sulfonamide synthesis .
This compound’s reactivity profile underscores its versatility in organic synthesis and drug discovery, supported by robust methodologies and applications across diverse fields.
Scientific Research Applications
Reaction Mechanisms
The compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form sulfone derivatives using agents like potassium permanganate.
- Reduction : Reduction reactions can yield amine derivatives using lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the dichlorophenyl ring.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-N-propylmethanesulfonamide has been studied for its diverse applications:
Chemistry
- Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical development.
Biology
- Biological Activity : Research indicates potential antimicrobial and antifungal properties. Studies have shown that compounds with similar structures can inhibit microbial growth, suggesting that this compound may also exhibit such activities .
Medicine
- Therapeutic Potential : Ongoing research is focused on its potential as a therapeutic agent for treating diseases caused by microbial infections. Its mechanism may involve inhibiting specific enzymes or disrupting metabolic pathways within pathogens .
Industrial Applications
- Specialty Chemicals Production : It is utilized in producing specialty chemicals and acts as a reagent in various industrial processes.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial effects of sulfonamide derivatives, including this compound. Results indicated significant inhibition of bacterial growth in vitro, supporting its potential use in developing new antimicrobial agents.
Case Study 2: Synthesis of Novel Compounds
Research focused on synthesizing new derivatives from this compound to explore enhanced biological activity. The derivatives were tested against various pathogens, revealing improved efficacy compared to the parent compound.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. For example, similar compounds are known to inhibit photosynthesis in plants by blocking electron transport in photosystem II . The exact molecular targets and pathways involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues in the Sulfonamide Class
Key structural analogs of 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide include sulfonamides and sulfones with variations in the nitrogen substituent or aromatic ring modifications. Below is a comparative analysis based on available
Notes:
- Discrepancy in CAS Numbers: The target compound is listed under CAS 55851-37-1 in one source and 950251-77-1 in another . This inconsistency may reflect data entry errors or distinct synthetic pathways.
- Sulphone vs. Sulfonamide: The methyl sulphone analog (3,5-dichlorophenyl methyl sulphone) lacks the sulfonamide’s NH group, reducing hydrogen-bonding capacity and possibly reactivity . Sulfonyl Chloride: The sulfonyl chloride derivative ([2-(3,4-dichlorophenyl)phenyl]sulfonyl chloride) is highly reactive, serving as an intermediate for further synthesis, unlike the stable sulfonamides .
Biological Activity
1-(3,4-Dichlorophenyl)-N-propylmethanesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article reviews the compound's biological activity, synthesizing findings from various studies, including case studies and relevant research data.
Chemical Structure and Properties
The compound this compound features a dichlorophenyl group attached to a propyl chain via a methanesulfonamide functional group. This structural configuration is significant for its interaction with biological targets.
1. Glutamate Receptor Modulation
Research indicates that certain N-substituted sulfonamides, including this compound, can potentiate glutamate receptor function. A study highlighted that these compounds enhance the excitability of human GluR4B receptors expressed in HEK 293 cells, suggesting potential applications in treating cognitive disorders .
2. Antimicrobial Activity
The compound has been evaluated for antimicrobial properties. In a disk diffusion assay, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that some sulfonamide derivatives exhibited high antimicrobial activity, indicating that modifications in the sulfonamide structure can influence efficacy against specific microorganisms .
Case Study: Neuropharmacological Effects
In a controlled study involving animal models, this compound was administered to assess its impact on memory enhancement. The findings indicated significant improvements in memory retention compared to control groups, supporting its potential as a cognitive enhancer .
Table of Biological Activities
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity. The compound interacts with glutamate receptors, enhancing synaptic transmission and potentially improving cognitive functions. Furthermore, its antimicrobial properties may be linked to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Q & A
Q. What are the established synthetic routes for 1-(3,4-dichlorophenyl)-N-propylmethanesulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves sulfonylation of 3,4-dichloroaniline derivatives. A common approach is reacting 3,4-dichlorophenylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate, followed by N-alkylation with propyl bromide under reflux conditions . Yield optimization (typically 60-85%) depends on controlling stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time. Purity (>95%) is achieved via recrystallization (ethanol/water) or silica gel chromatography. Side products like over-alkylated derivatives require careful monitoring via TLC or HPLC .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Signals for the propyl chain (δ 0.8–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm for 3,4-dichlorophenyl). Splitting patterns confirm substitution positions.
- ¹³C NMR: Methanesulfonyl group (δ 45–50 ppm for S–CH₃), aromatic carbons (δ 120–140 ppm), and propyl carbons (δ 10–25 ppm) .
- IR Spectroscopy: Peaks at 1150–1350 cm⁻¹ (S=O stretching) and 3250–3350 cm⁻¹ (N–H bending) confirm sulfonamide functionality .
- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 308.0 (calculated for C₁₀H₁₂Cl₂NO₂S) validates molecular weight .
Q. How is the compound screened for biological activity, and what preliminary findings exist?
Methodological Answer: Standard assays include:
- Antimicrobial Testing: Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ampicillin.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
Preliminary studies on analogous sulfonamides show moderate antimicrobial activity (MIC: 16–64 µg/mL) and selective cytotoxicity (IC₅₀: 20–50 µM), likely due to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the phenyl or sulfonamide group) affect bioactivity and selectivity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Chlorine Position: 3,4-Dichloro substitution enhances lipophilicity and membrane penetration compared to mono-chloro analogs, improving bioavailability .
- Alkyl Chain Length: Propyl chains balance solubility and target binding; longer chains (e.g., butyl) reduce solubility but increase hydrophobic interactions in enzyme pockets .
- Sulfonamide vs. Thiourea: Thiourea derivatives (e.g., 1-(3,4-dichlorophenyl)thiourea) exhibit stronger antifungal activity but higher toxicity, highlighting the sulfonamide group’s role in selectivity .
Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?
Methodological Answer:
- Thermal Stability: Decomposition occurs above 200°C (DSC/TGA data). Storage at -20°C in amber vials minimizes degradation over 2–3 years .
- pH Sensitivity: Hydrolysis of the sulfonamide bond is observed at pH < 3 (acidic) or pH > 10 (basic), confirmed by LC-MS detection of 3,4-dichloroaniline and methanesulfonic acid byproducts .
- Photostability: UV-Vis exposure (λ > 300 nm) induces radical-mediated degradation, requiring inert atmosphere handling for long-term studies .
Q. How does this compound interact with environmental systems, and what are its biodegradation pathways?
Methodological Answer:
- Aquatic Toxicity: Daphnia magna assays show EC₅₀ values > 100 mg/L, suggesting low acute toxicity.
- Biodegradation: Microbial action (e.g., Pseudomonas spp.) cleaves the sulfonamide group, producing 3,4-dichloroaniline (3,4-DCA), which is further metabolized to 4,5-dichlorocatechol via dioxygenase enzymes .
- Persistence: Half-life in soil is ~30–60 days under aerobic conditions, influenced by organic carbon content and microbial diversity .
Q. How can contradictory data on biological activity (e.g., conflicting MIC values) be resolved methodologically?
Methodological Answer: Contradictions arise from:
- Strain Variability: Use standardized strains (e.g., ATCC cultures) and replicate across multiple labs.
- Assay Conditions: Control for pH, temperature, and inoculum size (CLSI guidelines).
- Compound Purity: Validate purity (>98% via HPLC) to exclude confounding by synthesis byproducts .
A meta-analysis approach with weighted Z-scores is recommended for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
